2,2-Diaminoheptanedioic acid 2,2-Diaminoheptanedioic acid 2,6-diaminopimelic acid is the amino dicarboxylic acid that is heptanedioic acid with amino substituents at C-2 and C-6. It has a role as an Escherichia coli metabolite. It is an amino dicarboxylic acid and a dicarboxylic fatty acid. It is functionally related to a pimelic acid. It is a conjugate acid of a 2,6-diaminopimelate(2-).
Diaminopimelic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Diaminopimelate is a natural product found in Glycine max, Salmonella enterica, and Phaseolus vulgaris with data available.
A diamino derivative of heptanedioic acid with amino groups at C-2 and C-6 and the general formula (COOH)CH(NH2)CH2CH2CH2CH(NH2)(COOH).
Brand Name: Vulcanchem
CAS No.: 2577-62-0
VCID: VC21539137
InChI: InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)
SMILES: C(CCC(C(=O)O)(N)N)CC(=O)O
Molecular Formula: C7H14N2O4
Molecular Weight: 190.20 g/mol

2,2-Diaminoheptanedioic acid

CAS No.: 2577-62-0

Cat. No.: VC21539137

Molecular Formula: C7H14N2O4

Molecular Weight: 190.20 g/mol

* For research use only. Not for human or veterinary use.

2,2-Diaminoheptanedioic acid - 2577-62-0

CAS No. 2577-62-0
Molecular Formula C7H14N2O4
Molecular Weight 190.20 g/mol
IUPAC Name 2,6-diaminoheptanedioic acid
Standard InChI InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)
Standard InChI Key GMKMEZVLHJARHF-UHFFFAOYSA-N
SMILES C(CCC(C(=O)O)(N)N)CC(=O)O
Canonical SMILES C(CC(C(=O)O)N)CC(C(=O)O)N

Chemical Properties and Identification

2,6-Diaminopimelic acid demonstrates distinctive chemical properties that facilitate its role in bacterial metabolism and structural integrity. The compound exhibits characteristics typical of amino acids while possessing unique properties due to its dicarboxylic acid nature and dual amino groups.

Physical and Chemical Characteristics

The following table summarizes the key physical and chemical properties of 2,6-diaminopimelic acid:

PropertyValue
Molecular FormulaC7H14N2O4
Molecular Weight190.2
Melting Point~295°C (decomposition)
Boiling Point325.69°C (estimated)
Density1.2963 (estimated)
Refractive Index1.4331 (estimated)
Physical FormWhite to beige powder/chunks
SolubilitySoluble in water, diluted acids and alkali
pKa2.20±0.24 (Predicted)

These properties are derived from analytical studies and computational predictions based on the compound's structure .

Structural Identifiers

For precise identification in chemical databases and research literature, the following structural identifiers are used:

IdentifierValue
CAS Number583-93-7
InChIInChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)
InChIKeyGMKMEZVLHJARHF-UHFFFAOYSA-N
SMILESC(O)(=O)C(N)CCCC(N)C(O)=O

Biological Significance

The biological importance of diaminopimelic acid, particularly the 2,6-isomer, is primarily centered on its crucial role in bacterial physiology and structure.

Role in Bacterial Cell Walls

2,6-Diaminopimelic acid serves as a key structural component in the peptidoglycan layer of bacterial cell walls, particularly in Gram-negative bacteria and certain Gram-positive bacteria . This amino acid derivative participates in cross-linking peptidoglycan strands, providing structural integrity and rigidity to the bacterial cell envelope. The incorporation of DAP into peptidoglycan is fundamental for bacterial survival, as it helps maintain cell shape and protects against osmotic pressure .

Connection to Braun's Lipoprotein

In Gram-negative bacteria, 2,6-diaminopimelic acid molecules within the peptidoglycan layer serve as attachment points for Braun's lipoprotein (BLP or Murein Lipoprotein) . This protein plays a critical role in connecting the peptidoglycan layer to the outer membrane, thereby enhancing the structural stability of the bacterial cell envelope. Specifically, BLP is bound at its C-terminal end (a lysine) by a covalent bond to diaminopimelic acid residues in the peptidoglycan .

Biochemical Role

The biochemical significance of 2,6-diaminopimelic acid extends beyond its structural functions to encompass important metabolic processes in bacteria and plants.

Lysine Biosynthesis

Meso-α,ε-diaminopimelic acid represents the final intermediate in the biosynthesis of the essential amino acid lysine . This process is critical for organisms that synthesize lysine de novo, including bacteria and plants. The conversion of diaminopimelic acid to lysine occurs through decarboxylation catalyzed by diaminopimelate decarboxylase, removing a carboxyl group to yield lysine .

Microbial Metabolism

2,6-Diaminopimelic acid is essential for microbial metabolism, particularly in bacteria where it serves dual roles in cell wall structure and lysine biosynthesis . Its presence is often used as a biomarker for bacterial biomass in environmental and microbiological studies. Researchers have noted that DAP is a sensitive and reliable marker for quantifying microbial proteins, typically analyzed using high-performance liquid chromatography (HPLC) .

Applications in Research

The unique properties and biological roles of diaminopimelic acid make it valuable for various research applications in microbiology, biochemistry, and pharmaceutical development.

Bacterial Cell Wall Studies

2,6-Diaminopimelic acid serves as a critical tool in research focusing on bacterial cell wall synthesis and structure . Studies involving this compound often concentrate on understanding the biosynthetic pathways leading to peptidoglycan formation, providing insights into bacterial growth, division, and potential vulnerabilities that can be exploited for antimicrobial development .

Enzyme Characterization

The compound is utilized in enzyme characterization studies, particularly for enzymes involved in peptidoglycan biosynthesis and modification . It serves as a substrate for various enzymes in the lysine biosynthetic pathway, enabling researchers to study enzyme kinetics, specificity, and inhibition patterns .

Microbial Protein Quantification

As a component unique to bacterial cell walls, 2,6-diaminopimelic acid functions as a biomarker for quantifying microbial proteins in complex biological samples . This application is particularly valuable in environmental microbiology, gut microbiome studies, and soil science, where distinguishing bacterial biomass from eukaryotic material is essential .

Pharmaceutical Relevance

The distinctive properties and biological significance of diaminopimelic acid confer substantial pharmaceutical importance, particularly in antibacterial drug development.

Antibiotic Target

The enzymes involved in diaminopimelic acid synthesis and incorporation into peptidoglycan represent potential targets for novel antibiotics . Since DAP is essential for bacterial cell wall integrity and is absent in mammalian cells, inhibiting its synthesis or utilization could provide selective antibacterial activity with potentially minimal host toxicity .

Bacterial Growth Studies

In microbiological research, DAP is sometimes used as a supplement in growth media for bacterial auxotrophs that cannot synthesize this compound independently . This application is valuable for studying bacterial metabolism and for developing selective culture conditions for specific bacterial strains .

Synthesis and Purification

Several methods have been developed for the synthesis and purification of diaminopimelic acid, catering to research and industrial needs.

Purification Methods

Diaminopimelic acid can be purified using several techniques:

  • Crystallization from water or aqueous ethanol

  • Dissolution in hot water followed by addition of 5 volumes of ethanol, with filtration after 12 hours at -10°C

  • Recrystallization from 35% aqueous ethanol

These methods yield purified preparations suitable for research and analytical applications.

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